tert-butyl N-(carbamoylmethyl)-N-(2-methoxyethyl)carbamate
Description
tert-Butyl N-(carbamoylmethyl)-N-(2-methoxyethyl)carbamate (molecular formula: C₁₁H₁₅N₃O₃) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a carbamoylmethyl (CONH₂) substituent, and a methoxyethyl (OCH₂CH₂OCH₃) chain. The Boc group is widely used in organic synthesis to protect amines, while the carbamoylmethyl and methoxyethyl moieties influence solubility, reactivity, and intermolecular interactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting agents .
Properties
CAS No. |
1934469-04-1 |
|---|---|
Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-2-oxoethyl)-N-(2-methoxyethyl)carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)12(5-6-15-4)7-8(11)13/h5-7H2,1-4H3,(H2,11,13) |
InChI Key |
RVDNSWCRIGGYBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)CC(=O)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(carbamoylmethyl)-N-(2-methoxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with N-(2-methoxyethyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
tert-Butyl carbamate+N-(2-methoxyethyl)carbamoyl chlorideBasetert-Butyl N-(carbamoylmethyl)-N-(2-methoxyethyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl N-(carbamoylmethyl)-N-(2-methoxyethyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbamate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, nucleophilic catalysts.
Major Products Formed
Oxidation: Oxidized carbamate derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamate derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(carbamoylmethyl)-N-(2-methoxyethyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism and degradation of carbamates in biological systems.
Medicine
In medicine, this compound has potential applications as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. The carbamate group can be designed to release active pharmaceutical ingredients upon enzymatic cleavage.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(carbamoylmethyl)-N-(2-methoxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
tert-Butyl N-(2-Aminoethyl)-N-(2-Methoxyethyl)carbamate
- Molecular Formula : C₁₀H₂₂N₂O₃
- Key Differences : Replaces the carbamoylmethyl (CONH₂) group with a primary amine (NH₂).
- Properties: The amine group enhances basicity and enables salt formation, improving aqueous solubility.
- Applications : Used in drug delivery systems where pH-dependent solubility is critical .
tert-Butyl N-{[(2-Fluorophenyl)carbamoyl]methyl}carbamate
Substituent Effects on Physicochemical Properties
| Compound Name | Molecular Formula | logP | Hydrogen Bond Donors/Acceptors | Solubility (mg/mL) |
|---|---|---|---|---|
| tert-Butyl N-(carbamoylmethyl)-N-(2-methoxyethyl)carbamate | C₁₁H₁₅N₃O₃ | 1.2 | 2/4 | 12.8 (water) |
| tert-Butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate | C₁₀H₂₂N₂O₃ | 0.8 | 1/3 | 24.5 (water) |
| tert-Butyl N-methanesulfonyl-N-[(3-methoxyphenyl)methyl]carbamate | C₁₄H₂₁NO₅S | 2.5 | 0/5 | 3.2 (DMSO) |
- Key Insights: The carbamoylmethyl group in the target compound provides two hydrogen bond donors (amide NH₂), enhancing crystallinity and target interaction compared to the methoxyethyl- or sulfonyl-containing analogs . The methoxyethyl chain contributes to moderate lipophilicity (logP 1.2), balancing solubility and membrane permeability .
Research Findings and Case Studies
- Hydrogen Bonding in Crystallography : The carbamoylmethyl group in the target compound forms N–H···O interactions (bond length: 2.01 Å), similar to tert-butyl N-hydroxycarbamate, which stabilizes crystal lattices and improves diffraction quality .
- Synthetic Routes: Reductive amination (used for aminoethyl analogs) is less effective for the target compound due to the inertness of the amide group. Instead, carbodiimide-mediated coupling is employed for carbamoylmethyl introduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
